![molecular formula C11H17ClFN B1458119 3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride CAS No. 1439897-98-9](/img/structure/B1458119.png)
3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Overview
Description
“3-(4-Fluorophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H12FN . It has a molecular weight of 165.207 . It’s an off-white solid .
Molecular Structure Analysis
The InChI code for “3-(4-Fluorophenyl)pyrrolidine” is1S/C10H12FN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“3-(4-Fluorophenyl)pyrrolidine” has a density of 1.1±0.1 g/cm3, a boiling point of 241.8±33.0 °C at 760 mmHg, and a flash point of 100.0±25.4 °C . It has a LogP value of 1.72, indicating its lipophilicity .Scientific Research Applications
Environmental Science and Sorbent Development
Amine-containing sorbents have shown potential for the removal of persistent and harmful substances like Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) from water supplies. Amine-functionalized materials facilitate PFAS control in water treatment processes through electrostatic interactions, hydrophobic interactions, and specific sorbent morphologies (Ateia et al., 2019).
Organic Synthesis
Research has explored the synthesis of novel compounds and intermediates, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, using reactions involving chloral with substituted anilines. These processes highlight the versatility of amine reactions in producing various structural moieties, pivotal in medicinal chemistry and materials science (Issac & Tierney, 1996).
Marine Chemistry
The determination of total dissolved free primary amines in seawater is crucial for understanding nitrogen cycling and marine biogeochemistry. Improved analytical techniques, such as fluorescence-based methods, have been developed to accurately measure amine concentrations in marine environments, contributing to our understanding of marine chemistry and ecology (Aminot & Kérouel, 2006).
Analytical Chemistry
Fluorescent chemosensors based on specific molecules, like 4-methyl-2,6-diformylphenol, have been developed to detect various analytes, including metal ions and neutral molecules. These chemosensors utilize the unique properties of amines for high selectivity and sensitivity in detection applications, underscoring the importance of amines in the development of analytical tools (Roy, 2021).
Safety and Hazards
properties
IUPAC Name |
3-(4-fluorophenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN.ClH/c1-11(2,8-13)7-9-3-5-10(12)6-4-9;/h3-6H,7-8,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTNBLCYZNZRJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride | |
CAS RN |
1439897-98-9 | |
Record name | Benzenepropanamine, 4-fluoro-β,β-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439897-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.